4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide
Description
Properties
IUPAC Name |
2,2,4-trioxo-6,7,8,9-tetrahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-5-8-7-3-1-2-4-11(7)9(12)6-15(8,13)14/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJYJELZFQJSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(S(=O)(=O)CC2=O)C#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide” is human thrombin . Thrombin is a serine protease that plays a crucial role in blood clotting, inflammation, and other processes.
Mode of Action
This compound acts as a thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the blood clotting process.
Biochemical Pathways
The compound’s action on thrombin affects the coagulation pathway . By inhibiting thrombin, it prevents the formation of fibrin clots. This can have downstream effects on processes such as wound healing, inflammation, and certain pathological conditions like thrombosis.
Biological Activity
4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (CAS Number: 1219827-65-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties and research findings.
The compound's chemical formula is , indicating the presence of nitrogen and sulfur in its structure. Its unique heterocyclic framework contributes to its biological properties.
Pharmacological Activity
Research indicates that compounds with similar thiazine structures exhibit a range of biological activities. Notably:
- Antimicrobial Activity : Thiazine derivatives have shown promising antimicrobial properties. A study highlighted the synthesis of various thiazine compounds that exhibited significant antibacterial and antifungal activities .
- Anticancer Potential : The thiazine moiety is associated with anticancer activities. Compounds derived from this class have been reported to inhibit tumor growth in various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of thiazine derivatives. For instance:
- Substituents at Specific Positions : The presence of specific substituents on the thiazine ring can enhance or diminish biological activity. For example, alkoxy groups at certain positions have been linked to increased potency against specific targets .
Case Study 1: Antimicrobial Activity
In a recent study involving a series of thiazine derivatives, one compound demonstrated an IC50 value of less than 10 nM against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests a strong potential for development as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation into the anticancer effects revealed that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Scientific Research Applications
Applications in Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of thiazine compounds often exhibit antimicrobial properties. The unique structure of 4-oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine suggests potential efficacy against various bacterial strains.
- Anticancer Properties : Compounds similar to this one have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that the thiazine ring may interact with cellular pathways involved in tumor growth.
- Neuroprotective Effects : Some thiazine derivatives have shown promise in neuroprotection. Their ability to cross the blood-brain barrier could be beneficial in developing treatments for neurodegenerative diseases.
Applications in Material Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor the mechanical and thermal properties of the resulting materials.
- Dyes and Pigments : Due to its chromophores, this compound may be utilized in creating dyes with vibrant colors for textiles and coatings.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal examined various thiazine derivatives for their anticancer properties. Compounds were tested against several cancer cell lines with promising results indicating that modifications could lead to more potent agents.
Data Summary Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Potential efficacy against bacterial strains |
| Anticancer | Inhibition of cancer cell proliferation observed | |
| Neuroprotective | Possible benefits for neurodegenerative diseases | |
| Material Science | Polymer Chemistry | Building block for specialized polymers |
| Dyes and Pigments | Potential use in vibrant dye formulations |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| 4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (1219827-65-2) | C₉H₁₀N₂O₃S | 226.25–226.26 | Nitrile (-CN), sulfone (-SO₂), ketone (=O) | Bicyclic pyrido-thiazine system; partially saturated ring; electron-withdrawing groups |
| 1,3-Thiazole-4-carbonitrile (2128844) | C₄H₂N₂S | 110.14 | Nitrile (-CN), thiazole ring | Monocyclic thiazole; aromatic system; minimal saturation |
| 3-[3-(4-Chlorophenyl)-6-oxo-pyridazin-1-yl]propanoic acid (73402-27-4) | C₁₃H₁₁ClN₂O₃ | 278.70 | Carboxylic acid (-COOH), pyridazinone, chlorophenyl | Pyridazine ring with ketone; chlorinated aromatic substituent; linear side chain |
Structural Analysis
Ring Systems and Saturation The target compound’s pyrido-thiazine bicyclic system differs from the monocyclic thiazole () and pyridazine derivatives (). In contrast, 1,3-thiazole-4-carbonitrile () adopts a planar thiazole ring with π-π stacking and hydrogen bonding in its crystal structure, favoring solid-state stability but limiting solubility .
Functional Groups The sulfone (-SO₂) groups in the target compound enhance polarity and electron-withdrawing effects, likely improving solubility in polar solvents compared to the thiazole derivative, which lacks such groups . The chlorophenyl group in 3-[3-(4-chlorophenyl)-6-oxo-pyridazin-1-yl]propanoic acid introduces hydrophobicity and steric bulk, contrasting with the compact bicyclic structure of the target compound .
Physicochemical and Reactivity Insights
Molecular Weight and Complexity
- The target compound’s intermediate molecular weight (226 g/mol) positions it between the smaller thiazole derivative (110 g/mol) and the larger pyridazine analog (279 g/mol). This balance may optimize bioavailability in pharmaceutical contexts compared to bulkier derivatives .
However, the sulfone groups in the target compound may stabilize adjacent electrophilic centers, altering reaction pathways compared to the carboxylic acid group in the pyridazine derivative .
Research Implications
Further studies should explore its crystallography (using tools like SHELX or ORTEP ) and compare its bioactivity with simpler thiazole or pyridazine analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-thiazine and related sulfone heterocycles, including the title compound, typically follows a sequence involving:
- Formation of a sulfonyl chloride intermediate from suitable chalcone or thiophene precursors.
- Bromination or halogenation of the sulfonyl chloride to activate the molecule for nucleophilic substitution.
- Reaction with ammonia or primary amines to form the thiazine ring system.
- Cyclization to form the hexahydropyrido[2,1-c]thiazine core.
- Introduction of carbonitrile and oxo functionalities through controlled substitutions or oxidations.
This approach is supported by the synthesis of related 1,2-benzothiazine derivatives, where chalcones are converted to sulfonyl chlorides, halogenated, and then reacted with amines to yield the heterocyclic sulfone compounds in good yields (44%–96%).
Specific Preparation Examples and Conditions
Several examples from literature illustrate preparation methods closely related to the target compound:
Reaction Mechanisms and Structural Confirmation
- The sulfonyl chloride intermediates react with amines via nucleophilic substitution, leading to cyclization and formation of the thiazine ring.
- The presence of the sulfone group (SO2) is confirmed by characteristic IR absorption bands at approximately 1340 and 1170 cm⁻¹.
- Carbonyl groups are observed in the IR spectra between 1650–1720 cm⁻¹, indicating successful incorporation of the oxo functionality.
- Proton NMR spectra reveal characteristic signals for methine protons and methylamino groups, supporting the assigned structures.
- X-ray crystallography has been employed in some cases to definitively confirm molecular structures of synthesized compounds.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Condition | Purpose / Outcome |
|---|---|---|
| Starting materials | Chalcones, thiophene derivatives | Precursors for sulfonyl chlorides |
| Sulfonylation agent | Chlorosulfonic acid, room temperature | Formation of sulfonyl chloride intermediates |
| Halogenation | Bromine in glacial acetic acid, room temperature | Activation for amine substitution |
| Amination | Ammonia or primary amines, reflux in xylene, 6–7 hours | Formation of thiazine ring system |
| Purification | Recrystallization from ethanol, xylene, DMF | Isolation of pure target compounds |
| Yields | 44%–96% depending on step and reactants | Efficient synthetic process |
| Characterization | IR, 1H-NMR, 13C-NMR, MS, X-ray crystallography | Structural confirmation |
Research Findings and Optimization Notes
- The three-step process involving sulfonyl chloride formation, halogenation, and amination is robust and reproducible, yielding a library of related benzothiazine derivatives with diverse substitutions.
- Reaction times around 6–7 hours under reflux conditions in xylene are optimal for amination and cyclization steps to maximize yields.
- Purification by recrystallization from appropriate solvents ensures high purity and consistent melting points, critical for subsequent biological testing or further chemical modifications.
- Spectral data consistently confirm the presence of key functional groups, validating the synthetic approach and enabling fine-tuning of reaction conditions for target compound specificity.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide?
Answer:
The compound can be synthesized via cyclocondensation reactions involving thiazine precursors and nitrile-containing reagents. A reflux system with acetic anhydride and acetic acid (as used in similar carbonitrile syntheses) is effective for ring closure, while sodium acetate acts as a catalyst . Purification typically involves crystallization from ethanol or DMF/water mixtures. Key steps include monitoring reaction progress via TLC and characterizing intermediates using IR (to confirm nitrile groups at ~2200 cm⁻¹) and mass spectrometry .
Basic: How should researchers validate the structural conformation of the hexahydropyrido-thiazine ring system?
Answer:
X-ray crystallography is the gold standard for confirming ring conformation. For dynamic analysis in solution, use NMR techniques (¹H and ¹³C) to detect coupling constants and NOE effects, which reveal spatial proximity of protons. Additionally, Cremer-Pople puckering parameters (amplitude and phase angles) quantify nonplanar distortions in the six-membered ring, as demonstrated for heterocyclic systems . Computational methods like DFT can supplement experimental data .
Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature?
Answer:
- Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH stability: Use HPLC or UV-Vis spectroscopy to monitor degradation products after incubating the compound in buffered solutions (pH 1–13) at 25–60°C.
- Light sensitivity: Conduct accelerated photodegradation studies using a xenon lamp .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
Unexpected splitting may arise from dynamic puckering or tautomerism. Solutions include:
- Variable-temperature NMR to detect conformational exchange broadening.
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations and rule out impurities.
- Comparative analysis with DFT-simulated spectra to identify dominant conformers .
If discrepancies persist, crystallize the compound and re-analyze via X-ray diffraction .
Advanced: What experimental strategies are recommended for studying the compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
- Nucleophilic attack: React with Grignard reagents or amines, monitoring nitrile conversion to amides or ketones via IR (loss of CN stretch at ~2200 cm⁻¹) .
- Electrophilic substitution: Use halogenation (e.g., NBS) or nitration, followed by LC-MS to identify regioselectivity.
- Oxidation/Reduction: Test with H₂O₂ or NaBH₄, analyzing products via ¹³C NMR for carbonyl or alcohol formation .
Advanced: How can the biological activity of this compound be systematically evaluated in cancer models?
Answer:
- In vitro: Use MTT assays on HepG2 or Huh-7 cells to assess cytotoxicity. Pair with flow cytometry to study apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Mechanistic studies: Employ NF-κB luciferase reporter assays to evaluate pathway inhibition, or Western blotting for apoptotic markers (e.g., caspase-3) .
- Dose-response curves: Optimize using IC₅₀ values and compare to reference drugs (e.g., doxorubicin).
Advanced: What computational approaches are suitable for modeling the compound’s interaction with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to predict binding modes with kinases or receptors. Validate with MD simulations (AMBER/GROMACS) to assess binding stability .
- QSAR: Develop models correlating substituent effects (e.g., electron-withdrawing groups on the nitrile) with bioactivity .
- ADMET prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability) .
Advanced: How can researchers address challenges in scaling up synthesis without compromising purity?
Answer:
- Process optimization: Use design of experiments (DoE) to refine reaction parameters (temperature, solvent ratio).
- Purification: Implement continuous crystallization or membrane filtration (CRDC subclass RDF2050104) to enhance yield .
- Analytical QC: In-line PAT tools (e.g., Raman spectroscopy) monitor real-time purity .
Advanced: What interdisciplinary methodologies (e.g., chemical engineering principles) apply to this compound’s development?
Answer:
- Separation technologies: Leverage membrane-based systems (e.g., nanofiltration) for efficient solvent recovery .
- Process simulation: Use Aspen Plus to model mass/energy balances and optimize solvent usage .
- Powder technology: Apply particle engineering (spray drying) to improve bioavailability for pharmacological studies .
Advanced: How should researchers design studies to investigate structure-activity relationships (SAR) for derivatives?
Answer:
- Library synthesis: Introduce substituents at the 4-oxo or carbonitrile positions via Pd-catalyzed cross-coupling or SNAr reactions .
- Bioactivity profiling: Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical functional groups.
- Statistical analysis: Use PCA or cluster analysis to correlate structural features (e.g., logP, H-bond donors) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
